4-tert-Butyl-2-methylbenzaldehyde

Catalog No.
S3339959
CAS No.
343855-33-4
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyl-2-methylbenzaldehyde

CAS Number

343855-33-4

Product Name

4-tert-Butyl-2-methylbenzaldehyde

IUPAC Name

4-tert-butyl-2-methylbenzaldehyde

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-9-7-11(12(2,3)4)6-5-10(9)8-13/h5-8H,1-4H3

InChI Key

PAKGNMHQNZHTQA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C=O

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C=O

4-tert-Butyl-2-methylbenzaldehyde is an aromatic aldehyde characterized by its distinctive structure, which includes a tert-butyl group and a methyl group attached to a benzaldehyde core. Its chemical formula is C₁₁H₁₄O, and it has a molecular weight of 162.23 g/mol. The compound features a benzene ring with a formyl group (-CHO) at one position and tert-butyl and methyl substituents at the para and meta positions, respectively. This unique arrangement contributes to its physical properties, including its boiling point and solubility characteristics, making it useful in various chemical applications.

Typical of aldehydes. Key reactions include:

  • Oxidation: This compound can be oxidized to form carboxylic acids or other derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines, or with hydrazine derivatives to yield hydrazones.
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group can direct electrophiles to the ortho and para positions on the aromatic ring.

Several methods exist for synthesizing 4-tert-Butyl-2-methylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-methyl toluene using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
  • Oxidation of 4-tert-Butyl-2-methylphenol: The corresponding phenol can be oxidized using oxidizing agents to yield the desired aldehyde.
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing substituted benzaldehydes with high selectivity and efficiency .

4-tert-Butyl-2-methylbenzaldehyde finds applications in various fields:

  • Fragrance Industry: It is utilized as a fragrance component due to its pleasant aroma profile, often used in perfumes and cosmetics.
  • Flavoring Agents: The compound may also serve as a flavoring agent in food products.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies involving 4-tert-Butyl-2-methylbenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts within biological systems or in synthetic pathways. For instance, its ability to form imines with primary amines has been extensively studied, revealing insights into its potential as a ligand in coordination chemistry.

Several compounds share structural similarities with 4-tert-Butyl-2-methylbenzaldehyde. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
4-tert-ButylbenzaldehydeC₁₁H₁₄OSimple structure without methyl substitution
2-MethylbenzaldehydeC₇H₈OLacks bulky tert-butyl group
3-tert-ButylbenzaldehydeC₁₁H₁₄ODifferent position of tert-butyl substitution
p-TolualdehydeC₈H₈OLacks bulky substituents

The presence of both tert-butyl and methyl groups in 4-tert-Butyl-2-methylbenzaldehyde provides distinct steric effects that influence its reactivity and physical properties compared to these similar compounds.

XLogP3

3.4

Wikipedia

4-tert-Butyl-2-methylbenzaldehyde

Dates

Modify: 2024-02-18

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